molecular formula C12H13N5 B4756074 5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine

5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine

Cat. No. B4756074
M. Wt: 227.27 g/mol
InChI Key: DRLZXTGDSHAAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula C12H12N6 and is a member of the triazinoindole family of compounds.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine is not fully understood. However, it is believed that the compound binds to the minor groove of DNA and undergoes a conformational change, leading to the emission of fluorescence.
Biochemical and Physiological Effects
Studies have shown that 5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine has low toxicity and does not have any significant biochemical or physiological effects on cells. This makes it a safe and useful tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine is its high selectivity for DNA. This makes it useful for DNA detection in complex biological samples. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine. One potential area of interest is the development of new fluorescent probes based on this compound for the detection of other biomolecules. Another potential area of research is the use of this compound as a therapeutic agent for the treatment of cancer or other diseases.
Conclusion
In conclusion, 5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine is a chemical compound that has potential applications in various fields of scientific research. Its high selectivity for DNA makes it useful for DNA detection, and its low toxicity makes it a safe tool for scientific research. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of research.

Scientific Research Applications

5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of DNA. This compound has been found to selectively bind to DNA and emit fluorescence, making it useful for DNA detection.

properties

IUPAC Name

5-ethyl-2-methyl-[1,2,4]triazino[5,6-b]indol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-3-17-9-7-5-4-6-8(9)10-11(17)14-12(13)16(2)15-10/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLZXTGDSHAAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NN(C(=N)N=C31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine
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5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine
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5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine
Reactant of Route 4
5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine
Reactant of Route 5
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5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine
Reactant of Route 6
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5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine

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